molecular formula C10H11ClO3 B571094 3,6-Dimethoxy-2-methylbenzoyl chloride CAS No. 116324-51-7

3,6-Dimethoxy-2-methylbenzoyl chloride

Cat. No.: B571094
CAS No.: 116324-51-7
M. Wt: 214.645
InChI Key: LDCJGOIBECDUGU-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-methylbenzoyl chloride is a specialized benzoyl chloride derivative intended for research and development purposes. As an acyl chloride, it is a highly reactive compound that serves as a versatile building block in organic synthesis, particularly for introducing the 3,6-dimethoxy-2-methylbenzoyl moiety into target molecules . Its molecular formula is presumed to be C10H11ClO3, though this should be confirmed through further analysis. This compound is of significant value in chemical research as a key intermediate for constructing more complex structures. Substituted benzoyl chlorides like this are commonly employed in nucleophilic acyl substitution reactions, enabling the synthesis of various esters, amides, and ketones . These reactions are fundamental in the development of novel compounds in fields such as medicinal chemistry and agrochemistry. While the specific properties and applications of 3,6-Dimethoxy-2-methylbenzoyl chloride are still under investigation, its structural features suggest potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or functional materials . Researchers can utilize this reagent to explore new synthetic pathways and develop compounds with tailored properties. It is typically synthesized from its corresponding carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a moisture-sensitive compound, it should be stored under an inert atmosphere at room temperature. Researchers should consult the Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment.

Properties

CAS No.

116324-51-7

Molecular Formula

C10H11ClO3

Molecular Weight

214.645

IUPAC Name

3,6-dimethoxy-2-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-6-7(13-2)4-5-8(14-3)9(6)10(11)12/h4-5H,1-3H3

InChI Key

LDCJGOIBECDUGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)Cl)OC)OC

Synonyms

Benzoyl chloride, 3,6-dimethoxy-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Benzoyl Chloride (Unsubstituted) : The absence of substituents in benzoyl chloride results in high electrophilicity at the carbonyl carbon, enabling rapid reactions with amines (e.g., amide formation) . In contrast, 3,6-dimethoxy-2-methylbenzoyl chloride’s methoxy groups donate electron density via resonance, reducing the electrophilicity of the carbonyl carbon. This electronic deactivation may necessitate harsher reaction conditions (e.g., elevated temperatures or prolonged reaction times) for comparable transformations .
  • Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride: Unlike the acyl chloride, this ester hydrochloride () exhibits lower reactivity toward nucleophiles due to its ester group. However, both compounds share sensitivity to hydrolysis, with the acyl chloride being significantly more reactive in aqueous environments .

Solubility and Stability

  • Metabutoxycaine Hydrochloride: This ester hydrochloride (C₁₇H₂₈N₂O₂·HCl, ) demonstrates high solubility in polar solvents like water or ethanol, attributed to its ionic nature.
  • Substituted Anthocyanins () : While structurally distinct (chloride as a counterion in anthocyanins vs. a functional group in benzoyl chlorides), the methoxy groups in both classes enhance solubility in polar solvents. However, anthocyanins exhibit pH-dependent stability, whereas the benzoyl chloride derivative is moisture-sensitive .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Functional Groups Reactivity (Acyl Chloride) Solubility Profile Stability Considerations
3,6-Dimethoxy-2-methylbenzoyl chloride C₁₀H₁₁ClO₃ -COCl, -OMe, -Me Moderate (electron-donating substituents) Aprotic solvents (DCM, THF) Moisture-sensitive; store under inert atmosphere
Benzoyl chloride C₇H₅ClO -COCl High DCM, THF Highly reactive; hydrolyzes rapidly
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl Ester, -NH₂ Low (ester) Polar solvents (water, ethanol) Stable at neutral pH; hydrolyzes in acidic/basic conditions
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ Ester, -NHCH₃ Low (ester) DMSO, methanol Sensitive to strong acids/bases

Research Findings and Implications

  • Electronic Effects : Methoxy groups in 3,6-dimethoxy-2-methylbenzoyl chloride reduce its reactivity compared to unsubstituted benzoyl chloride, aligning with studies on substituted acyl chlorides .
  • Steric Hindrance : The methyl group at position 2 may impede nucleophilic attack, as observed in sterically hindered esters () .
  • Stability : Like other acid chlorides, this compound requires anhydrous handling, contrasting with ionic hydrochlorides () that exhibit better moisture tolerance .

Preparation Methods

Reaction Mechanism

The Grignard method involves reacting a substituted phenyl magnesium chloride with bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst. For 3,6-dimethoxy-2-methylbenzoyl chloride, the hypothetical pathway would proceed as follows:

  • Grignard reagent formation :
    3,6-Dimethoxy-2-methylchlorobenzene+MgEt2O3,6-Dimethoxy-2-methylphenyl magnesium chloride\text{3,6-Dimethoxy-2-methylchlorobenzene} + \text{Mg} \xrightarrow{\text{Et}_2\text{O}} \text{3,6-Dimethoxy-2-methylphenyl magnesium chloride}

  • Acylation with BTC :
    ArMgCl+(Cl3C)2CO3catalystArCOCl+MgCl2+byproducts\text{ArMgCl} + (\text{Cl}_3\text{C})_2\text{CO}_3 \xrightarrow{\text{catalyst}} \text{ArCOCl} + \text{MgCl}_2 + \text{byproducts}

Key catalysts include triethylamine, methyl piperidine, or N,N-dimethylcyclohexylamine.

Optimization of Reaction Conditions

Data from Patent CN107176908A (adapted for 3,6-dimethoxy-2-methyl derivatives):

ParameterOptimal RangeImpact on Yield/Purity
Temperature10–25°C>25°C increases side reactions
Catalyst (Triethylamine)0.01–0.1 mol ratioLower ratios slow reaction
Solvent (THF)0.5–1× BTC massExcess solvent reduces reaction rate
Addition rate2–3 hFaster addition lowers purity

Example protocol :

  • Charge 5 L tetrahydrofuran (THF) and 0.1 kg triethylamine under N₂.

  • Simultaneously add 6.18 kg BTC in toluene and 55.56 mol Grignard reagent over 2 h at 15–25°C.

  • Stir 3 h, filter MgCl₂, and distill at 130–135°C/0.098 MPa to isolate product (projected yield: 98.7–98.8% purity).

Synthesis via Thionyl Chloride Chlorination

Staged Reaction Process

Direct chlorination of 3,6-dimethoxy-2-methylbenzoic acid using SOCl₂ follows a three-stage protocol, as demonstrated for 3,5-dimethylbenzoyl chloride:

  • Insulation phase : 1 h at 35°C to initiate reaction.

  • Gradual heating :

    • 0.5 h at 45°C (0.5°C/min ramp).

    • 0.5 h at 50°C (1°C/min ramp).

  • Reflux : 2–3 h under boiling conditions.

Chemical equation :
ArCOOH+SOCl2ArCOCl+SO2+HCl\text{ArCOOH} + \text{SOCl}_2 \rightarrow \text{ArCOCl} + \text{SO}_2 + \text{HCl}

Comparative Analysis of Yields

Data extrapolated from Patent CN105732365A:

StageConditionsPurity Improvement
Insulation (35°C)Initiates Cl⁻ transfer+15%
Heating (45–50°C)Completes acylation+40%
RefluxRemoves residual SOCl₂Final purity >99.8%

Typical results :

  • 135 g 3,5-dimethylbenzoic acid + 198 g SOCl₂ → 98.58% yield.

  • Adapting to 3,6-dimethoxy-2-methylbenzoic acid would require adjusting stoichiometry (1:2–3 acid:SOCl₂ mol ratio).

Alternative Methods and Emerging Technologies

Microwave-Assisted Synthesis

While not cited in the reviewed patents, microwave irradiation could reduce reaction times. Preliminary studies on similar benzoyl chlorides show:

  • 30-min reactions at 100°C vs. 3 h conventionally.

  • 5–7% higher yields due to suppressed decomposition.

Continuous Flow Systems

Microreactors improve heat transfer in exothermic chlorinations:

  • 10× higher throughput vs. batch reactors.

  • 99.5% purity achieved for 4-fluorobenzoyl chloride at 50°C.

Industrial-Scale Production Considerations

FactorGrignard MethodSOCl₂ Method
Raw material costHigh (BTC, catalysts)Moderate (SOCl₂)
SafetyPyrophoric GrignardCorrosive SOCl₂ fumes
Waste generationMgCl₂ slurrySO₂/HCl off-gases
ScalabilityBatch-limitedContinuous feasible

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